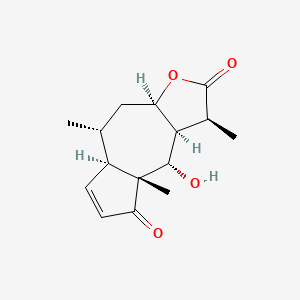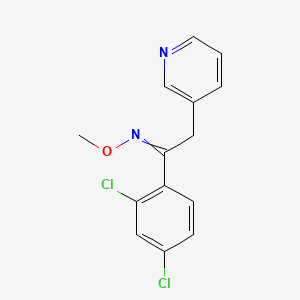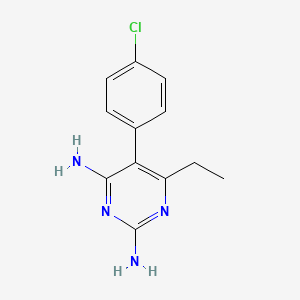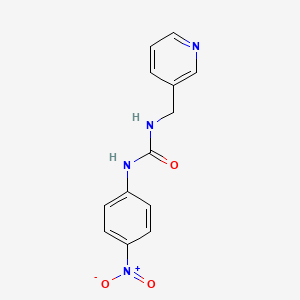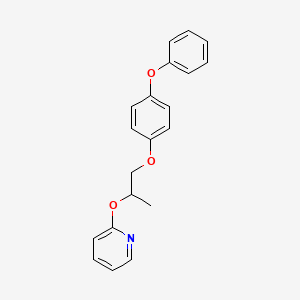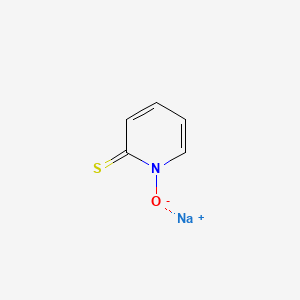![molecular formula C19H21N5O4 B1678591 N-[(1R)-2,3-ジヒドロ-1H-インデン-1-イル]-アデノシン CAS No. 96392-15-3](/img/structure/B1678591.png)
N-[(1R)-2,3-ジヒドロ-1H-インデン-1-イル]-アデノシン
概要
説明
PD 117519は、®‐N‐(2,3‐ジヒドロ‐1H‐インデン‐1‐イル)アデノシンとしても知られており、アデノシンA2A受容体の作動薬として作用する化合物です。この化合物は、特に心臓血管研究において、その潜在的な薬理学的効果について研究されてきました。PD 117519は、A1受容体よりもアデノシンA2受容体に選択的に結合するため、アデノシン受容体の生理学的および薬理学的役割を研究するための貴重なツールとなっています .
科学的研究の応用
PD 117519 has several scientific research applications, including:
Chemistry: Used as a tool to study adenosine receptor interactions and signaling pathways.
Biology: Investigated for its effects on cellular processes mediated by adenosine receptors.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Utilized in the development of new pharmacological agents targeting adenosine receptors
作用機序
PD 117519は、アデノシンA2A受容体に選択的に結合することによって効果を発揮します。この結合は受容体を活性化し、細胞内シグナル伝達事象のカスケードを引き起こします。アデノシンA2A受容体の活性化は、血管拡張、心拍数調節、抗炎症反応など、さまざまな生理学的プロセスの調節をもたらします。関与する分子標的と経路には、環状アデノシンモノリン酸(cAMP)シグナル伝達とタンパク質キナーゼA(PKA)の活性化が含まれます .
6. 類似の化合物との比較
PD 117519は、次のような他のアデノシン受容体作動薬と比較されます。
CGS 21680: 類似の薬理学的効果を持つ、別の選択的なアデノシンA2A受容体作動薬。
NECA(5’‐N‐エチルカルボキサミドアデノシン): 複数のアデノシン受容体サブタイプに結合する、非選択的なアデノシン受容体作動薬。
レガデノソン: 心筋灌流イメージングにおける薬理学的ストレス剤として臨床で使用されている、選択的なアデノシンA2A受容体作動薬.
独自性: PD 117519は、A1受容体よりもアデノシンA2A受容体に対する高い選択性を持っているため、さまざまな生理学的および薬理学的状況におけるA2A受容体の特定の役割を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine plays a significant role in biochemical reactions by interacting with adenosine receptors, specifically the A2A subtype. This interaction leads to various physiological responses. The compound binds selectively to the A2A adenosine receptors with a higher affinity compared to A1 receptors . The binding of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine to these receptors results in the activation of intracellular signaling pathways that are mediated by G-proteins, leading to various downstream effects.
Cellular Effects
N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine influences several cellular processes. It has been shown to increase heart rate and decrease systolic blood pressure in normotensive dogs . The compound’s interaction with A2A adenosine receptors affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for its antihypertensive properties, as they help regulate vascular tone and cardiac function.
Molecular Mechanism
The molecular mechanism of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine involves its binding to A2A adenosine receptors. This binding activates G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological responses such as vasodilation and reduced blood pressure. Additionally, the compound may influence gene expression by modulating transcription factors that are responsive to cAMP levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies in vitro and in vivo have shown that the compound maintains its antihypertensive effects over time, although the extent of these effects may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects . At higher doses, it can induce acute coronary arteriopathy and endothelial injury . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is involved in metabolic pathways related to adenosine metabolism. The compound is metabolized by enzymes that are responsible for the breakdown of adenosine and its derivatives . This metabolism affects the compound’s bioavailability and duration of action, influencing its overall pharmacological profile.
Transport and Distribution
Within cells and tissues, N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its pharmacological effects. The distribution of the compound is crucial for its efficacy, as it needs to reach the appropriate receptors to elicit the desired responses.
Subcellular Localization
The subcellular localization of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is primarily within the plasma membrane, where the A2A adenosine receptors are located . The compound’s activity is dependent on its ability to bind to these receptors and activate the associated signaling pathways. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its functional activity.
準備方法
合成経路と反応条件: PD 117519の合成は、2,3‐ジヒドロ‐1H‐インデン‐1‐アミンとアデノシンの反応によって行われます。反応は通常、穏やかな条件下で行われ、ジメチルスルホキシド(DMSO)などの溶媒を使用して反応を促進します。生成物は、その後、結晶化またはクロマトグラフィーによって精製され、高い純度が得られます .
工業的生産方法: PD 117519の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。自動システムと連続フロー反応器を使用すると、生産プロセスの効率が向上します .
化学反応の分析
反応の種類: PD 117519は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、PD 117519をその還元形に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって酸化物が生成され、置換によってさまざまな置換誘導体が生成される可能性があります .
4. 科学研究への応用
PD 117519は、次のような科学研究にいくつかの応用があります。
化学: アデノシン受容体の相互作用とシグナル伝達経路を研究するためのツールとして使用されます。
生物学: アデノシン受容体によって仲介される細胞プロセスへの影響について調査されています。
医学: 高血圧や不整脈などの心臓血管疾患における潜在的な治療効果について研究されています。
類似化合物との比較
PD 117519 is compared with other adenosine receptor agonists, such as:
CGS 21680: Another selective adenosine A2A receptor agonist with similar pharmacological effects.
NECA (5’-N-ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist that binds to multiple adenosine receptor subtypes.
Regadenoson: A selective adenosine A2A receptor agonist used clinically as a pharmacologic stress agent in myocardial perfusion imaging.
Uniqueness: PD 117519 is unique in its high selectivity for adenosine A2A receptors over A1 receptors, making it a valuable tool for studying the specific roles of A2A receptors in various physiological and pharmacological contexts .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMJUWPFLDDRS-BYMDKACISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242219 | |
| Record name | PD 117519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96392-15-3 | |
| Record name | PD 117519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)
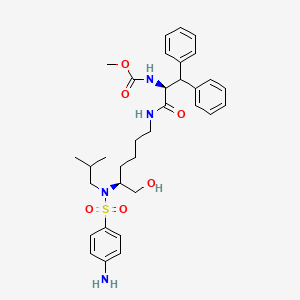
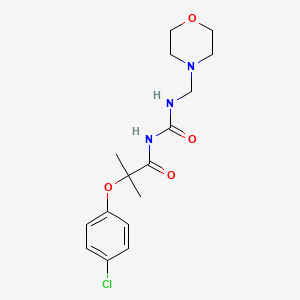
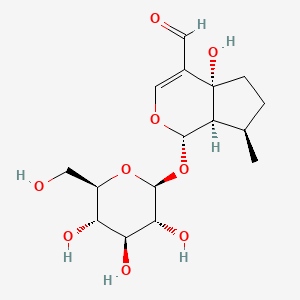
![(2E)-2-[(2E,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide](/img/structure/B1678518.png)

